molecular formula C21H29N3OS B5132657 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE

Cat. No.: B5132657
M. Wt: 371.5 g/mol
InChI Key: LCGTZASBYZOZSC-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE is a complex organic compound that features a benzimidazole core linked to a dicyclohexylacetamide moiety through a sulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde in a solvent like DMSO to form an intermediate compound. This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~,N~1~-DICYCLOHEXYLACETAMIDE apart is its unique combination of a benzimidazole core with a dicyclohexylacetamide moiety, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dicyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3OS/c25-20(15-26-21-22-18-13-7-8-14-19(18)23-21)24(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGTZASBYZOZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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